

Isopinocampphone as a fragrance ingredient in commercial products

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Compound of Interest

Compound Name: *Isopinocampphone*

Cat. No.: *B082297*

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Application Notes: Isopinocampphone as a Fragrance Ingredient

Document ID: AN-IPC-FRAG-2025 Revision: 1.0 Prepared For: Researchers, scientists, and drug development professionals.

**Abstract

Isopinocampphone is a bicyclic monoterpene ketone recognized as a functional flavor and fragrance agent.[1] It imparts a characteristic woody, cedar-like, and camphoraceous aroma.[2] While it is found in trace amounts in several plant essential oils, it is a principal constituent of Hyssop (*Hyssopus officinalis*) essential oil.[2][3] This document provides a comprehensive overview of **isopinocampphone**'s properties, natural occurrence, and its use in fragrance applications. It includes detailed protocols for its chemical synthesis and analytical quantification, along with diagrams illustrating key processes relevant to its study.

Physicochemical Properties and Regulatory Information

Isopinocampphone's physical characteristics are crucial for its handling and formulation in fragrance concentrates. Its regulatory status, particularly the guidelines set by the International Fragrance Association (IFRA), dictates its maximum allowable concentration in commercial products.

Table 1: Physicochemical Properties of **Isopinocampphone**

Property	Value	Reference
Molecular Formula	C₁₀H₁₆O	[4]
Molecular Weight	152.24 g/mol	[4]
CAS Number	14575-93-0 (unspecified stereochemistry)	[4]
Appearance	Colorless to pale yellow liquid (est.)	[5]
Odor Type	Woody, Camphoreous	[1] [2]
Odor Description	Cedar, camphoreous, borneol, spruce needle	[2] [6]
Specific Gravity	0.963 - 0.969 @ 25°C	[1]
Refractive Index	1.472 - 1.478 @ 20°C	[1]
Flash Point	72.78 °C (163.00 °F)	[1]

| Boiling Point | 212 - 213 °C (est.) |[\[5\]](#) |

Table 2: Regulatory and Safety Data Summary

Guideline / Parameter	Value / Status	Reference
Functional Use	Flavor and Fragrance Agent	[1]
IFRA Usage Recommendation	Up to 2.00% in fragrance concentrate	[1] [2]
FEMA GRAS Status	FEMA Number: 4198	[4]
JECFA Number	1868	[4]

| Note on Stereoisomers| Certain isolated isomers (cis-, (+)-) are listed as "not for fragrance use", suggesting the commercial product is a specific mixture of diastereoisomers. |[1][5][6] |

Natural Occurrence and Olfactory Profile

Isopinocampphone is the key aromatic constituent responsible for the characteristic scent of Hyssop essential oil.[3][7] The concentration of **isopinocampphone** can vary dramatically based on the plant's origin, harvest time, and specific chemotype, with some cultivars being specifically bred for high yields.[8]

Table 3: Concentration of **Isopinocampphone** in Various Essential Oils

Essential Oil Source	Concentration Range (%)	Reference
Hyssopus officinalis (Selected Cultivar, Nikita Botanical Garden)	70.74% (with no pinocampphone)	[8]
Hyssopus officinalis (General, ISO 9841 Standard)	34.5 - 50.0%	[7][9]
Hyssopus officinalis (Italy)	43.3%	[10]
Hyssopus officinalis (Lithuania)	16.8 - 33.6%	[9]
Hyssopus officinalis (Italy, Urbino)	3.2 - 29.0%	[3]
Rosemary Oil (Rosmarinus officinalis, France)	0.06 - 0.58%	[2]
Rosemary Oil (Rosmarinus officinalis, Morocco)	0.04 - 0.13%	[2]
Mandarin Oil (Citrus reticulata, Uruguay)	0.01 - 0.02%	[2]

| Patchouli Oil (Pogostemon cablin, China) | 0.01% |[2] |

The olfactory profile of **isopinocampphone** is valued for providing woody and camphoraceous notes. Its scent is described as being similar to cedar and pine, making it a useful component in fragrance formulations aiming for forest, herbal, or fresh-spicy accords.^[2]

Experimental Protocols

Protocol: Synthesis of (-)-Isopinocampphone from (-)- α -Pinene

This protocol outlines a two-step synthesis of (-)-**isopinocampphone** starting from the readily available natural monoterpene, (-)- α -pinene. The process involves hydroboration to form an intermediate alcohol (isopinocampheol), followed by selective oxidation.^[11]

Materials and Reagents:

- (-)- α -Pinene
- Sodium borohydride (NaBH_4)
- Boron trifluoride etherate ($\text{BF}_3 \cdot (\text{C}_2\text{H}_5)_2\text{O}$)
- Tetrahydrofuran (THF), anhydrous
- Sodium perborate tetrahydrate ($\text{NaBO}_3 \cdot 4\text{H}_2\text{O}$)
- Isopinocampheol (intermediate from step 1)
- Hydrogen peroxide (H_2O_2)
- Vanadium phosphorus oxide (VPO) catalyst
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

Step 1: Synthesis of (-)-Isopinocampheol

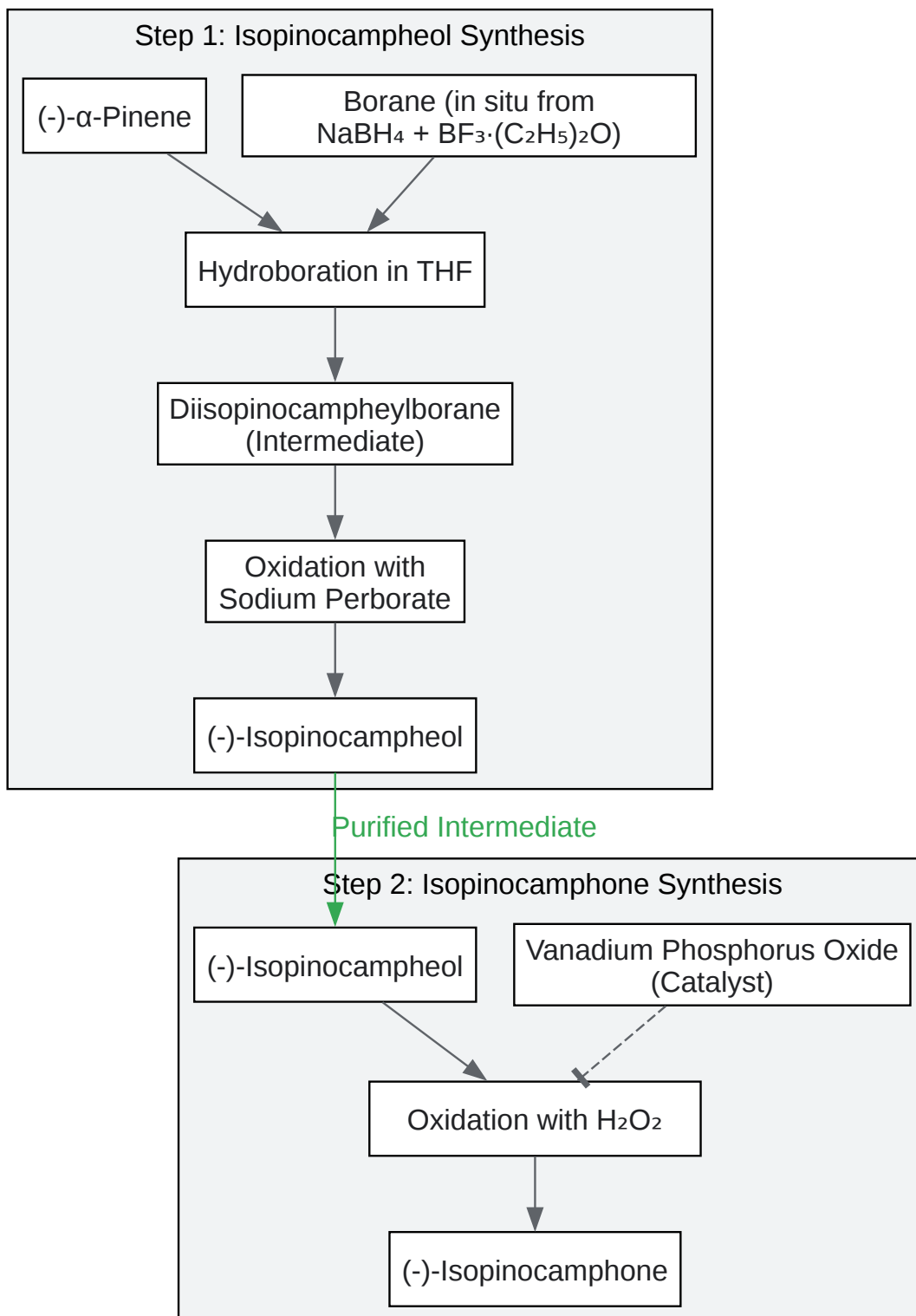
- Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere inlet.
- In the flask, prepare a solution of NaBH_4 in anhydrous THF.
- Cool the solution in an ice bath. Slowly add $\text{BF}_3 \cdot (\text{C}_2\text{H}_5)_2\text{O}$ to generate diborane in situ.
- To this borane solution, add (-)- α -pinene dropwise while maintaining the temperature. This reaction forms diisopinocampheylborane.
- After the addition is complete, allow the reaction to stir for several hours at room temperature to ensure completion.
- Initiate the oxidation by slowly adding an aqueous solution of sodium perborate tetrahydrate. This is an exothermic step and requires careful temperature control.
- After the oxidation is complete, perform a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield crude isopinocampheol.
- Purify the isopinocampheol, typically as a white solid, via recrystallization or column chromatography. A reported yield is ~89.5%.[\[11\]](#)

Step 2: Oxidation to (-)-Isopinocampphone

- In a clean flask, dissolve the purified isopinocampheol from Step 1 in a suitable solvent.
- Add a catalytic amount of vanadium phosphorus oxide (VPO).
- Heat the mixture to the desired reaction temperature.
- Add hydrogen peroxide dropwise to the reaction mixture. Monitor the reaction for completion using an appropriate method (e.g., TLC or GC).
- Upon completion, cool the mixture and perform an aqueous workup to remove the catalyst and any unreacted peroxide.

- Extract the final product, (-)-**isopinocampnone**, with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
- The resulting product can be further purified if necessary. A reported yield is over 88%.[\[11\]](#)

Workflow for the Synthesis of (-)-Isopinocampheol

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Caption: A two-step chemical synthesis workflow starting from α -pinene.

Protocol: Quantification of Isopinocampnone in Essential Oils via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile compounds like **isopinocampnone** in complex mixtures such as essential oils.^{[8][9][10]}

Materials and Equipment:

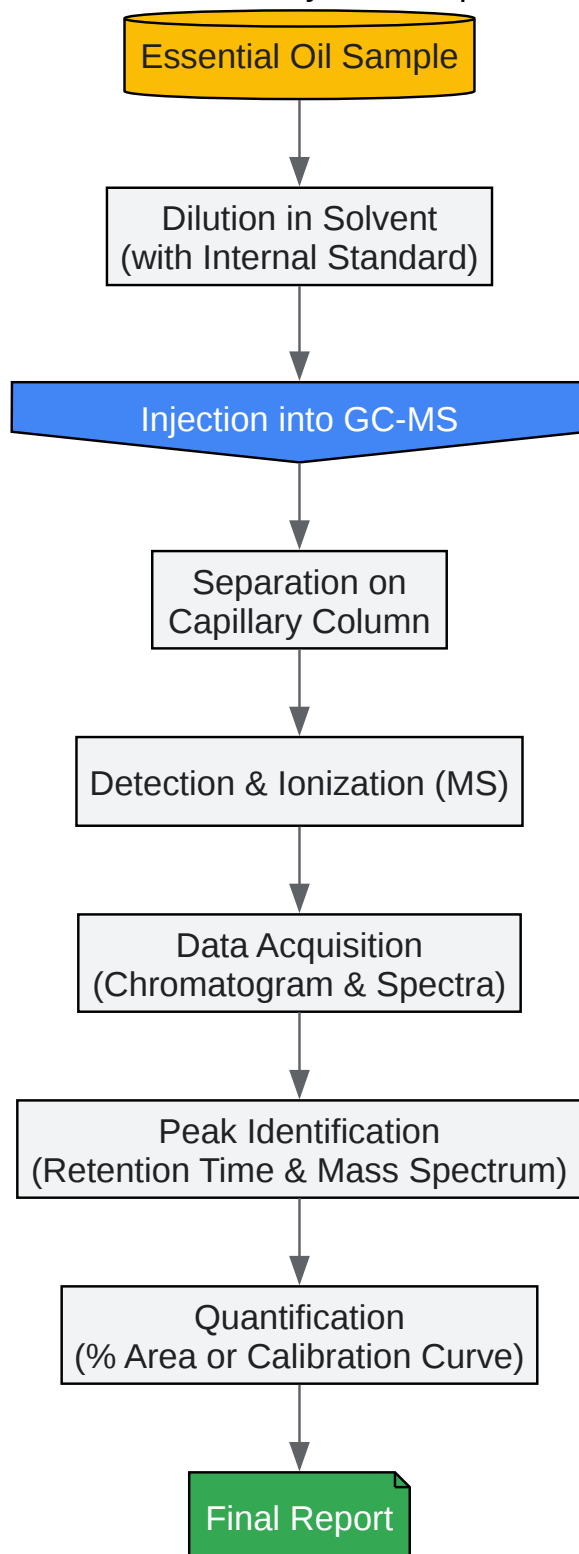
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
- Non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent).
- Essential oil sample.
- High-purity solvent (e.g., hexane or ethanol) for dilution.
- Internal standard (e.g., n-alkane series, tetradecane) for quantitative analysis.
- Autosampler vials and a microsyringe.
- Helium carrier gas (high purity).

Procedure:

- Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in the chosen solvent. If using an internal standard for precise quantification, add a known concentration of the standard to the solution.
- GC-MS Instrument Setup:
 - Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.

- Ramp: Increase at 3°C/min to 240°C.
- Final hold: Hold at 240°C for 5 minutes. (Note: This program is a template and should be optimized for the specific column and sample matrix.)
- MS Detector:
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-400.
- Analysis: Inject 1 µL of the prepared sample into the GC-MS.
- Data Processing:
 - Identify the **isopinocampphone** peak in the total ion chromatogram (TIC) based on its retention time.
 - Confirm the identity by comparing its mass spectrum with a reference library (e.g., NIST, Wiley). The mass spectrum of **isopinocampphone** will show characteristic fragment ions.
 - Calculate the relative percentage area of the **isopinocampphone** peak against the total area of all integrated peaks to estimate its concentration. For more accurate results, use the internal standard method to build a calibration curve.

Workflow for GC-MS Analysis of Isopinocampphone



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Caption: Standard workflow for quantifying **isopinocampphone** in essential oils.

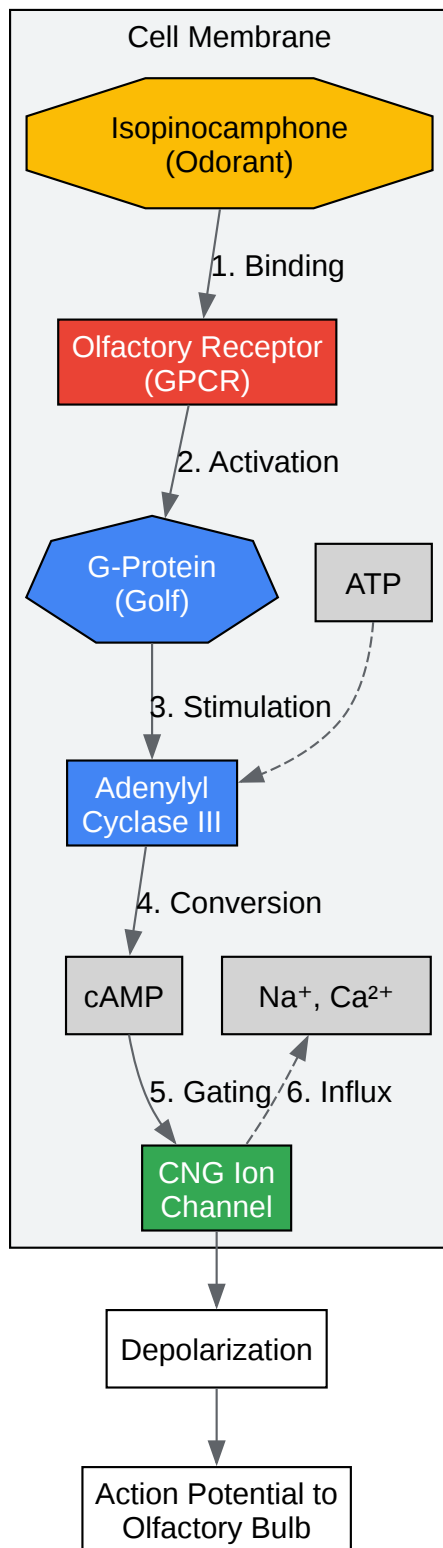
Mechanism of Odor Perception

The perception of **isopinocampphone**'s woody and camphoraceous scent begins with its interaction with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to **isopinocampphone** have not been fully elucidated, the general signal transduction pathway for odorants is well-established. This process involves a G-protein-coupled receptor (GPCR) cascade.

The process is as follows:

- **Binding:** An odorant molecule (ligand), such as **isopinocampphone**, binds to a specific OR.
- **G-Protein Activation:** This binding causes a conformational change in the OR, activating an associated G-protein (Golf).
- **Second Messenger Production:** The activated G-protein stimulates the enzyme adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- **Depolarization:** The opening of CNG channels allows an influx of cations (Na^+ and Ca^{2+}), leading to the depolarization of the neuron's membrane.
- **Signal Transmission:** If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Generalized Olfactory Signal Transduction Pathway

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